molecular formula C21H26O4 B8024058 17-Acetoxy-13-methyl-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthrene-3-carboxylic acid

17-Acetoxy-13-methyl-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthrene-3-carboxylic acid

Cat. No.: B8024058
M. Wt: 342.4 g/mol
InChI Key: BQUPETXJTSLVRT-UHFFFAOYSA-N
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Description

17-Acetoxy-13-methyl-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthrene-3-carboxylic acid is a useful research compound. Its molecular formula is C21H26O4 and its molecular weight is 342.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

17-Acetoxy-13-methyl-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthrene-3-carboxylic acid is a synthetic compound with potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to understand its therapeutic potential and biological significance.

  • Molecular Formula : C24H34O4
  • Molecular Weight : 382.49 g/mol
  • Purity : >90% (varies by supplier) .

Biological Activity

The biological activity of this compound can be categorized into several areas:

1. Estrogenic Activity

This compound exhibits estrogen-like effects which are significant in the context of hormone replacement therapies and the treatment of estrogen-related conditions. It interacts with estrogen receptors (ERs), influencing gene expression related to reproductive functions and secondary sexual characteristics.

2. Anticancer Properties

Research indicates that compounds with similar structures may exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. The specific mechanisms include:

  • Modulation of cell cycle progression.
  • Induction of oxidative stress leading to cancer cell death.

3. Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This could be beneficial in treating inflammatory diseases.

The mechanisms through which 17-acetoxy-13-methyl-7,8,... acts biologically include:

  • Receptor Binding : It binds to estrogen receptors (ERα and ERβ), leading to transcriptional activation or repression of target genes.
  • Signal Transduction : It may activate various signaling pathways such as MAPK and PI3K/Akt pathways which are crucial for cell survival and proliferation.

Pharmacokinetics

Understanding the pharmacokinetics is essential for evaluating the therapeutic potential:

  • Absorption : Likely well absorbed due to lipophilicity.
  • Distribution : High protein binding affinity suggests significant distribution in tissues.
  • Metabolism : Primarily metabolized in the liver; potential interactions with cytochrome P450 enzymes could influence its efficacy and safety profile.

Case Study 1: Estrogen Receptor Modulation

A study investigated the effects of various derivatives of cyclopenta[a]phenanthrene on ER activity. The results indicated that modifications at the acetoxy position significantly enhanced binding affinity to ERs compared to non-modified compounds .

Case Study 2: Anticancer Activity

In vitro studies demonstrated that this compound inhibited the proliferation of breast cancer cells (MCF-7) through apoptosis induction. The IC50 values were comparable to established chemotherapeutics .

Data Summary Table

Activity TypeMechanismReference
Estrogenic ActivityER Binding & Activation
Anticancer PropertiesApoptosis Induction
Anti-inflammatoryCytokine Inhibition

Properties

IUPAC Name

17-acetyloxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26O4/c1-12(22)25-19-8-7-18-17-6-3-13-11-14(20(23)24)4-5-15(13)16(17)9-10-21(18,19)2/h4-5,11,16-19H,3,6-10H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQUPETXJTSLVRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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